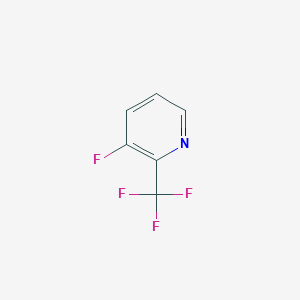

3-Fluoro-2-(trifluoromethyl)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWCFXTGANWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632879 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-21-0 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Compound: 3 Fluoro 2 Trifluoromethyl Pyridine

Table 1: Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)pyridine

| Property | Value |

| CAS Number | 886510-21-0 |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| Appearance | Liquid |

| Density | 1.384 g/mL at 25 °C |

| Refractive Index | n20/D 1.409 |

Note: Data sourced from publicly available information from chemical suppliers and may vary.

Synthesis and Manufacturing of 3 Fluoro 2 Trifluoromethyl Pyridine

The synthesis of fluorinated pyridines often involves multi-step processes, starting from readily available precursors. While specific, detailed synthetic routes for 3-Fluoro-2-(trifluoromethyl)pyridine are not widely published in readily accessible literature, general methods for the synthesis of trifluoromethylpyridines (TFMPs) can provide insight into its probable manufacturing processes.

Common strategies for the synthesis of TFMPs include:

Chlorine/Fluorine Exchange: This is a widely used industrial method that involves the reaction of a trichloromethylpyridine with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or a metal fluoride, to replace the chlorine atoms with fluorine.

Vapor-Phase Fluorination: This method is often used for large-scale production and involves the reaction of a picoline (methylpyridine) with a source of fluorine at high temperatures over a catalyst.

Building Block Approaches: This strategy involves the use of smaller, pre-fluorinated building blocks that are then assembled to construct the desired fluorinated pyridine (B92270) ring.

Chemical Reactivity and Profile

The reactivity of 3-Fluoro-2-(trifluoromethyl)pyridine is dictated by the electronic properties of the pyridine (B92270) ring, which is made electron-deficient by the presence of the fluorine and trifluoromethyl substituents. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the ring. The positions of the fluorine and trifluoromethyl groups will direct incoming nucleophiles to specific positions on the ring, making this compound a valuable and predictable building block in organic synthesis.

Applications in Agrochemicals

Role as Intermediates in Agrochemical Production

Trifluoromethylpyridine (TFMP) derivatives are vital chemical intermediates for the production of numerous crop-protection products. researchoutreach.orgjst.go.jpresearchgate.net A significant portion of these agrochemicals are synthesized from intermediates derived from 3-picoline. nih.govjst.go.jp Through processes like chlorination and fluorination, 3-picoline is converted into key building blocks. nih.gov

Among the most important intermediates are 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp 2,3,5-DCTF is in particularly high demand as it serves as a precursor for several commercial pesticides. nih.govjst.go.jp It can be synthesized through a multi-step process involving the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC), followed by a vapor-phase fluorination. nih.gov

Another method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures, which can yield 2,5-CTF in a single step. nih.gov This intermediate is fundamental for the synthesis of herbicides like fluazifop. nih.govjst.go.jp Further chlorination of these intermediates can be controlled to produce a variety of derivatives needed for specific active ingredients. nih.gov For instance, introducing ammonia (B1221849) to 2,3,5-DCTF produces 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270) (ACTF), a key intermediate for the fungicide fluazinam. agropages.com The versatility of these TFMP intermediates allows for the creation of a wide range of active ingredients for the agrochemical industry. agropages.com

| Intermediate | Precursor | Key Agrochemicals Synthesized |

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 3-picoline | Chlorfluazuron, Fluazinam, Haloxyfop-methyl |

| 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 3-picoline | Fluazifop-butyl, Pyridalyl |

| 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | 2,3,5-DCTF | Fluazinam |

Development of Herbicides

The trifluoromethylpyridine structure is a component of several modern herbicides, valued for enhancing herbicidal activity and selectivity. researchoutreach.orgjst.go.jp The introduction of this moiety into molecules can lead to superior performance compared to their benzene (B151609) analogues. jst.go.jp

Fluazifop-butyl was the first herbicide containing a trifluoromethylpyridine substructure to be commercialized. researchoutreach.orgjst.go.jp It is a selective, post-emergence herbicide effective against perennial grass weeds. researchoutreach.orgjst.go.jp Fluazifop-butyl functions as an Acetyl-CoA Carboxylase (ACCase) inhibitor. jst.go.jpucanr.edu ACCase is a critical enzyme that catalyzes the initial step in fatty acid synthesis, which is essential for building cell membranes. ucanr.eduresearchgate.net By inhibiting this enzyme, the herbicide disrupts the production of lipids in susceptible grass species, leading to the death of the weed. ucanr.eduresearchgate.net Broadleaf plants are generally tolerant because their version of the ACCase enzyme is less sensitive to this class of herbicides. ucanr.edu

The synthesis of Fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). jst.go.jpwikipedia.org The development of this herbicide marked a significant advancement, demonstrating the utility of the TFMP moiety in creating potent and selective agrochemicals. researchoutreach.orgjst.go.jp The active form is typically the R-enantiomer, known as fluazifop-P-butyl. wikipedia.orgiskweb.co.jp

| Herbicide | Chemical Class | Mechanism of Action | Key Intermediate |

| Fluazifop-butyl | Aryloxyphenoxypropionate ("FOP") | Acetyl-CoA Carboxylase (ACCase) Inhibition | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

Development of Fungicides

Trifluoromethylpyridine derivatives have proven to be highly effective in the development of fungicides. Research has shown that incorporating a trifluoromethyl-substituted pyridine group can result in higher fungicidal activity compared to other derivatives. researchoutreach.org

Fluazinam is a broad-spectrum protectant fungicide used to control various fungal pathogens, including grey mould and late blight. herts.ac.uknih.gov It is classified as an arylaminopyridine fungicide. wikipedia.org Its mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of fungi, which disrupts the energy supply of the fungal cells. nih.govwikipedia.org It also exhibits high reactivity with thiols. nih.govwikipedia.org Fluazinam is particularly effective because it inhibits spore germination and the development of infection structures. nih.gov

The synthesis of Fluazinam involves the use of trifluoromethylpyridine intermediates. researchoutreach.orgagropages.com Specifically, the process starts with 2,3,5-DCTF, which is then aminated to produce 2-amino-3-chloro-5-trifluoromethylpyridine (ACTF). agropages.comgoogle.com This intermediate is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) to form the final Fluazinam molecule. google.comgoogle.com

| Fungicide | Chemical Class | Mechanism of Action | Key Intermediate |

| Fluazinam | Arylaminopyridine | Uncoupler of oxidative phosphorylation | 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF) |

Development of Insecticides and Nematicides

The trifluoromethylpyridine scaffold is integral to the creation of various modern insecticides. researchoutreach.orgnih.gov Its inclusion in a molecule can lead to superior pest control properties. researchoutreach.org A range of insecticides containing the TFMP structure have been commercialized to control a variety of agricultural pests. nih.gov

Chlorfluazuron is an insecticide that functions as an insect growth regulator (IGR). researchoutreach.orgdomyown.com IGRs are a class of insecticides that interfere with the life cycle of insects, typically by disrupting the molting process or preventing the insect from reaching maturity and reproducing. domyown.combioone.org Chlorfluazuron specifically inhibits the synthesis of chitin, a key component of an insect's exoskeleton, which is crucial during the larval stages. researchoutreach.org This makes it highly effective against the larvae of various pests on crops like cotton, vegetables, and fruit trees. rayfull.com

The synthesis of Chlorfluazuron uses 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a starting material. researchoutreach.orgagropages.comgoogle.com This intermediate is reacted with 2,6-dichloro-4-aminophenol in an etherification reaction. rayfull.comgoogle.com The resulting compound is then condensed with 2,6-difluorobenzoyl isocyanate to yield Chlorfluazuron. rayfull.comgoogle.com

| Insecticide | Chemical Class | Mechanism of Action | Key Intermediate |

| Chlorfluazuron | Benzoylurea | Insect Growth Regulator (Chitin synthesis inhibitor) | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

Compounds with 1,3,4-Oxadiazole (B1194373) Moiety

The incorporation of a 1,3,4-oxadiazole ring into molecules containing a trifluoromethylpyridine scaffold has yielded compounds with significant insecticidal and antibacterial properties. rsc.orgnih.gov The 1,3,4-oxadiazole moiety is a well-established pharmacophore in pesticide development, known to contribute to a wide range of biological activities. rsc.orgacs.org

Research has focused on synthesizing series of novel trifluoromethylpyridine derivatives that feature the 1,3,4-oxadiazole ring. In one study, a series of such compounds were designed and evaluated for their insecticidal activity against two major agricultural pests, Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). rsc.org The results indicated that many of the synthesized compounds exhibited potent insecticidal effects. rsc.org For instance, several of the tested compounds achieved 100% insecticidal activity at a concentration of 500 mg L⁻¹ and over 80% activity at 250 mg L⁻¹ against both pests. rsc.org Notably, compounds designated as E18 and E27 displayed LC₅₀ values of 38.5 and 30.8 mg L⁻¹ against Mythimna separata, respectively, which were comparable to the commercial insecticide avermectin (B7782182) (LC₅₀ of 29.6 mg L⁻¹). rsc.org

Table 1: Insecticidal Activity of Selected Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives against Mythimna separata

| Compound | LC₅₀ (mg L⁻¹) |

|---|---|

| E18 | 38.5 |

| E27 | 30.8 |

| Avermectin (Control) | 29.6 |

Data sourced from a study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety. rsc.org

Furthermore, another class of trifluoromethylpyridine 1,3,4-oxadiazole derivatives has been synthesized and evaluated for their antibacterial activity against several plant pathogenic bacteria. nih.gov These compounds demonstrated promising efficacy against Ralstonia solanacearum, Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). nih.govresearchgate.net Specifically, compound 6a showed significant in vitro activity against R. solanacearum and Xac, with EC₅₀ values of 26.2 and 10.11 μg/mL, respectively. nih.govresearchgate.net These values were considerably lower than those of the commercial bactericide thiodiazole copper (97.2 and 35.3 μg/mL, respectively). nih.govresearchgate.net Additionally, compound 6q was found to be highly effective against Xoo, with an EC₅₀ value of 7.2 μg/mL, which was superior to that of bismerthiazol (B1226852) (57.2 μg/mL). nih.govresearchgate.net

Table 2: Antibacterial Activity of Selected Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives

| Compound | Pathogen | EC₅₀ (μg/mL) | Commercial Control | EC₅₀ of Control (μg/mL) |

|---|---|---|---|---|

| 6a | Ralstonia solanacearum | 26.2 | Thiodiazole Copper | 97.2 |

| 6a | Xanthomonas axonopodis pv. citri | 10.11 | Thiodiazole Copper | 35.3 |

| 6q | Xanthomonas oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 |

Data sourced from a study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives as bacterial agents. nih.govresearchgate.net

Plant Activators

Plant activators are chemical compounds that induce a state of heightened resistance in plants to a broad spectrum of pathogens, a phenomenon known as systemic acquired resistance (SAR). nih.gov Research has explored the potential of trifluoromethylpyridine derivatives to act as plant activators. nih.govfrontiersin.org

A study focused on novel trifluoromethylpyridine piperazine (B1678402) derivatives demonstrated their potential to control plant viruses by activating the plant's own defense mechanisms. nih.govfrontiersin.org Bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) revealed that some of these compounds possessed significant protective activities. frontiersin.org For example, at a concentration of 500 μg/mL, compounds A3 and A16 exhibited protective activities against TMV of 79.1% and 87.0%, respectively, with corresponding EC₅₀ values of 20.2 μg/mL and 18.4 μg/mL. frontiersin.org These activities were notably higher than that of the commercial plant activator Ningnanmycin (NNM), which showed a protective activity of 74.5% and an EC₅₀ of 50.2 μg/mL. frontiersin.org

The mechanism of action for these compounds involves the induction of key defense-related enzymes in the plant, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org By triggering the phenylpropanoid biosynthetic pathway, these trifluoromethylpyridine piperazine derivatives can enhance the plant's systemic acquired resistance. nih.govfrontiersin.org

Table 3: Protective Activity of Selected Trifluoromethylpyridine Piperazine Derivatives against Tobacco Mosaic Virus (TMV)

| Compound | Protective Activity at 500 μg/mL (%) | EC₅₀ (μg/mL) |

|---|---|---|

| A3 | 79.1 | 20.2 |

| A16 | 87.0 | 18.4 |

| Ningnanmycin (NNM) | 74.5 | 50.2 |

Data sourced from a study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators. frontiersin.org

Impact of Trifluoromethyl Group on Efficacy and Stability of Agrochemicals

The trifluoromethyl (CF₃) group plays a crucial role in enhancing the efficacy and stability of agrochemicals. nih.govacs.org Its unique electronic and physicochemical properties contribute significantly to the biological activity and persistence of the parent molecule. nih.govmdpi.com

One of the key attributes of the trifluoromethyl group is its strong electron-withdrawing nature, as indicated by its Hammett constant (σp) of 0.54. nih.gov This electronic effect can profoundly influence the molecule's interaction with its biological target, often leading to increased binding affinity and, consequently, higher efficacy. nbinno.comacs.org The introduction of a CF₃ group can also deactivate an aromatic ring, making it less susceptible to metabolic degradation. mdpi.com

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond. mdpi.com This high bond energy imparts exceptional metabolic stability to the trifluoromethyl group, preventing its breakdown by enzymes within the target organism or in the environment. mdpi.com This increased stability can lead to a longer half-life of the agrochemical, providing more prolonged and effective pest or disease control. mdpi.com

Table 4: Physicochemical Properties of the Trifluoromethyl Group and their Impact on Agrochemicals

| Property | Value/Description | Impact on Agrochemicals |

|---|---|---|

| Electron-withdrawing nature | Hammett constant (σp) = 0.54 | Increased binding affinity to target sites, enhanced biological activity. nbinno.comnih.gov |

| Metabolic Stability | C-F bond energy ≈ 485.3 kJ/mol | Resistance to enzymatic degradation, longer half-life, and prolonged efficacy. mdpi.com |

| Lipophilicity | Hansch π value = +0.88 | Improved penetration through biological membranes, enhanced uptake and bioavailability. acs.orgmdpi.com |

Building Blocks for Functional Materials

Fluorinated pyridines, including trifluoromethylpyridines (TFMPs), are considered crucial synthetic building blocks for the development of novel functional materials. nih.govnih.gov The presence of both the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the reactivity and properties of the pyridine ring, making these compounds versatile scaffolds for more complex molecular architectures. nih.govresearchoutreach.org

The development of organic compounds containing fluorine has been instrumental in recent advancements in functional materials. nih.gov The unique physicochemical properties conferred by the fluorine and pyridine moieties are highly sought after. jst.go.jp Trifluoromethyl-substituted pyridines can be synthesized through various methods, including chlorine/fluorine exchange from trichloromethylpyridine precursors or by constructing the pyridine ring from a trifluoromethyl-containing building block. nih.govresearchgate.net

These fluorinated building blocks can be further elaborated through a variety of chemical reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) and amidation. nih.gov This chemical versatility allows for their incorporation into a wide array of functional materials designed for specific applications in agrochemicals, pharmaceuticals, and materials science. nih.govresearchgate.net

Table 1: Key Reactions for Elaborating Fluorinated Pyridine Building Blocks

| Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium Catalyst, Boronic Acid/Ester | Biaryl Pyridine | nih.gov |

| Sonogashira Coupling | Palladium/Copper Catalysts, Terminal Alkyne | Alkynyl Pyridine | nih.gov |

| Buchwald-Hartwig | Palladium Catalyst, Amine | Aminated Pyridine | nih.gov |

| Amidation | Carboxylic Acid/Derivative | Pyridyl Amide | nih.gov |

Synthesis of Polymers

The incorporation of fluorinated pyridine units into polymer backbones can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com While research on 3-Fluoro-2-(trifluoromethyl)pyridine as a monomer is specific, the broader class of fluorinated pyridines, such as perfluoropyridine (PFPy), serves as a model for their utility in polymer science. mdpi.com The high reactivity of such compounds towards nucleophilic aromatic substitution allows them to be used as building blocks for fluoropolymers and fluorinated network materials. mdpi.com

Fluorinated monomers are often utilized to create more complex chemical systems, including high-performance fluoropolymers. mdpi.com For instance, fluorinated pyridylenediamine monomers have been used to prepare fluorinated polyimides through one-step polycondensation reactions. mdpi.com The resulting polymers are investigated for applications such as materials for carbonized membranes. mdpi.com The unique properties of trifluoromethylpyridine (TFMP) suggest significant potential for its application in creating a wide range of functional materials and polymers. researchoutreach.org

Liquid Crystals

Fluorinated compounds are of paramount importance in the design of modern liquid crystal (LC) materials for display applications. researchgate.netrsc.org The incorporation of fluorine atoms into the molecular core of a liquid crystal can significantly modify key physical properties, including dielectric anisotropy, optical anisotropy, melting point, and mesophase behavior. researchgate.netrsc.org

Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties

| Property | Effect of Fluorination | Rationale | Reference |

|---|---|---|---|

| Dielectric Anisotropy | Can be made positive or negative | High polarity of the C-F bond | researchgate.net |

| Mesophase Morphology | Can suppress or induce smectic phases | Steric effects and modified intermolecular interactions | researchgate.netuni-halle.de |

| Clearing Temperatures | Generally lowered | Increased steric effects can weaken intermolecular forces | uni-halle.de |

| Visco-elastic Properties | Modified | Changes in molecular shape and packing | researchgate.net |

Dyes

The introduction of fluorine and trifluoromethyl groups into dye molecules is a well-established strategy for tuning their optical and electronic properties. These electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), leading to shifts in absorption and emission wavelengths. nih.gov

In the synthesis of advanced fluorophores, such as rhodamine and BODIPY dyes, fluorine-containing precursors are often used. nih.gov The incorporation of trifluoromethyl groups onto aromatic rings within the dye structure is a common modification. nih.gov For example, fluorinated benzaldehyde (B42025) can be used in Knoevenagel condensation reactions to extend the conjugation of BODIPY dyes, resulting in a bathochromic (red) shift of their fluorescence. nih.gov Similarly, adding fluorine atoms to the xanthene backbone of rhodamine dyes can shift their fluorescence to higher wavelengths, toward the near-infrared (NIR) region. nih.gov This principle highlights the potential of using building blocks like this compound to create novel dyes with tailored spectroscopic properties for various applications.

OLED (Organic Light-Emitting Diode) Materials

Trifluoromethylpyridine moieties are increasingly being incorporated into materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission. researchgate.net These groups are used in the design of emitters exhibiting thermally activated delayed fluorescence (TADF). In TADF materials, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is minimized, allowing for the efficient harvesting of non-emissive triplet excitons for light emission through reverse intersystem crossing. researchgate.net

The use of trifluoromethyl (CF3) substituents can help tune the excitonic character of the singlet and triplet states, thereby increasing the rate of TADF. researchgate.net Novel TADF compounds based on trifluoromethylpyridine have been synthesized for use in blue OLEDs. researchgate.net Furthermore, fluorinated materials are generally beneficial in OLEDs as they can be used in host materials or in photoresist solutions that allow for the direct patterning of organic electronic materials using photolithography, a crucial technology for manufacturing high-resolution displays. orthogonalinc.com

Table 3: Performance of a Trifluoromethyl-based TADF Emitter in OLEDs

| Device Type | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|

| Doped Device | 24.0% | Green | researchgate.net |

| Non-doped Device | 15.3% | Green | researchgate.net |

Note: Data is for a D–A conjugated polymer TADF emitter, demonstrating the high efficiency achievable with trifluoromethyl groups.

Trifluoromethoxylated Pyridines in Materials Discovery

The trifluoromethoxy (OCF3) group is highly valued in materials science due to its unique structural and electronic properties. nih.gov It is one of the most electronegative functional groups and has a distinct orthogonal orientation relative to an aromatic ring, which can be beneficial for tuning molecular interactions. nih.gov

Recently, a scalable and operationally simple method has been developed for the regioselective trifluoromethoxylation of functionalized pyridines. nih.govrsc.org This process provides access to a new class of trifluoromethoxylated pyridine building blocks. These products are versatile scaffolds that can be readily modified through reactions like amidation and palladium-catalyzed cross-couplings. nih.gov Given the unique properties of the OCF3 group and the prevalence of the pyridine scaffold in functional materials, these trifluoromethoxylated pyridines serve as valuable building blocks for the discovery and development of new advanced materials. nih.govrsc.org

Table of Mentioned Compounds

Specific Context of 3-Fluoro-2-(trifluoromethyl)pyridine within Fluorinated Heterocycles

Within the diverse family of fluorinated pyridines, this compound emerges as a significant, though less extensively documented, chemical building block. Its structure, featuring both a single fluorine atom and a trifluoromethyl group on the pyridine (B92270) ring, positions it as a valuable intermediate for the synthesis of more complex molecules. The presence and specific arrangement of these fluorine-containing substituents create a unique electronic profile on the pyridine ring, influencing its reactivity in subsequent chemical transformations.

While specific, large-scale applications and detailed synthetic routes for this compound are not as widely reported in the literature as for other isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), its utility can be inferred from its status as a commercially available chemical building block. Researchers in medicinal and agrochemical discovery utilize such compounds to introduce specific fluorinated motifs into novel molecular scaffolds, leveraging the known benefits of fluorine incorporation to enhance desired properties.

The physical and chemical properties of this compound are summarized in the table below. This data provides a foundational understanding of the compound for chemists seeking to employ it in synthetic pathways.

| Property | Value |

|---|---|

| CAS Number | 886510-21-0 |

| Molecular Formula | C6H3F4N |

| Molecular Weight | 165.09 g/mol |

| Form | Liquid |

| Density | 1.384 g/mL at 25 °C |

| Refractive Index | n20/D 1.409 |

The strategic placement of the fluoro and trifluoromethyl groups at the 2- and 3-positions of the pyridine ring makes this compound a unique substrate for reactions such as nucleophilic aromatic substitution, where the regioselectivity of the reaction is influenced by the electronic effects of these substituents. While detailed research findings on its specific reactivity are sparse in publicly available literature, its role as a fluorinated building block is clear. The continued exploration of fluorinated heterocycles will likely uncover more specific applications for this and other similarly substituted pyridines in the ongoing quest for novel and improved chemical entities.

Established Synthetic Routes for Trifluoromethylpyridines

The most common industrial methods for preparing trifluoromethylpyridine derivatives fall into two main categories. jst.go.jpnih.gov The choice between these methods often depends on the desired substitution pattern of the final product. researchoutreach.org

One of the most established methods for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange reaction. researchoutreach.orgnih.gov This process typically involves the conversion of a trichloromethyl group (-CCl₃) to a trifluoromethyl group (-CF₃) using a fluorine source.

This approach starts with a pyridine derivative containing a trichloromethyl group. jst.go.jpnih.gov For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) serves as a key precursor for producing 2,3-dichloro-5-(trifluoromethyl)pyridine, a high-demand intermediate for several crop-protection products. researchoutreach.orgnih.govgoogle.com The synthesis begins with a starting material like 3-picoline, which undergoes chlorination to form the trichloromethylpyridine intermediate. nih.gov This intermediate is then subjected to a fluorination step to yield the final trifluoromethylpyridine derivative. nih.govgoogle.comgoogleapis.com

The general transformation can be summarized as follows: Starting Material → Trichloromethylpyridine Intermediate → Trifluoromethylpyridine Product

| Precursor Example | Product Example |

| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) |

Anhydrous hydrogen fluoride (B91410) (HF) is a common and powerful reagent for converting trichloromethyl groups to trifluoromethyl groups. google.comgoogleapis.com The reaction is typically conducted under liquid-phase conditions at elevated temperatures (from 150°C to 250°C) and superatmospheric pressures. google.comgoogle.com The use of a metal halide catalyst, such as anhydrous iron(III) chloride (FeCl₃), is often necessary to facilitate the exchange. google.comgoogleapis.com To ensure the complete conversion of the -CCl₃ group, at least three molar equivalents of anhydrous HF are required. google.com This method has been effectively used to prepare compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine in high yields. google.com

Table 1: Reaction Conditions for Halogen Exchange with Anhydrous HF

| Precursor | Reagent | Catalyst | Temperature | Pressure | Product |

|---|

Cesium fluoride (CsF) is another reagent used for halogen exchange (HALEX) reactions, converting chloroaromatic compounds to their fluoro analogues. google.com While less common than HF for the conversion of trichloromethyl groups, CsF is effective for nucleophilic aromatic substitution. The thermodynamics of exchanging chloride with fluoride using CsF are often highly favorable. researchgate.net In the context of trifluoromethylation, CsF is frequently used as a catalyst in reactions involving (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃) to trifluoromethylate ketones, esters, and enones. nih.govorganic-chemistry.org This catalytic approach allows for the formation of trifluoromethylated compounds under mild conditions. nih.govorganic-chemistry.org For direct halogen exchange on an aromatic ring, the reaction involves heating the chloroaromatic compound with CsF, sometimes in a solvent and potentially assisted by microwave energy to improve efficiency. google.com

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic starting materials that already contain the trifluoromethyl group. researchgate.netnih.gov This "building block" approach is a powerful strategy for creating a wide variety of substituted trifluoromethylpyridines. researchgate.net

Cyclo-condensation involves the molecular assembly of the pyridine ring from smaller, fluorinated building blocks. researchoutreach.org This method is particularly versatile for accessing different substitution patterns that may be difficult to obtain through the halogen exchange route. researchgate.netnih.gov The reaction joins several components together to form the final heterocyclic ring structure. researchoutreach.org

Several key trifluoromethyl-containing building blocks are commonly used in these syntheses. researchoutreach.orgjst.go.jpnih.govresearchgate.net

Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Chemical Formula |

|---|---|

| Ethyl 2,2,2-trifluoroacetate | C₄H₅F₃O₂ |

| 2,2,2-Trifluoroacetyl chloride | C₂ClF₃O |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ |

Source: researchoutreach.orgjst.go.jpnih.govresearchgate.net

For example, the synthesis of certain herbicides starts with a cyclo-condensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal (B7770604) to form a key intermediate, demonstrating the practical application of this methodology. jst.go.jpnih.gov

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Photoredox-Mediated Coupling Approaches

Photoredox catalysis, which utilizes visible light to initiate chemical transformations, has emerged as a powerful tool for constructing complex molecules under mild conditions. semanticscholar.org This approach is particularly effective for creating fluorinated aromatic compounds.

A notable method for synthesizing diversely substituted 3-fluoropyridines involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgnih.govacs.org This process is catalyzed by fac-Ir(ppy)₃ and initiated by blue LED irradiation. The key C-C bond formation occurs under these photoredox conditions, and a subsequent one-pot condensation with ammonium (B1175870) acetate (B1210297) leads to the formation of the pyridine ring. acs.org

The reaction mechanism begins with the generation of a radical species from the α,α-difluoro-β-iodoketone. This radical then adds to the silyl enol ether, and a subsequent oxidation forms a diketone intermediate. This intermediate then condenses with an ammonia (B1221849) source, such as ammonium acetate, to yield the final 3-fluoropyridine (B146971) product. organic-chemistry.org

Optimization studies have shown that dimethylformamide (DMF) is an effective solvent, and the addition of triphenylphosphine (B44618) can significantly improve reaction yields, in some cases up to 99%. organic-chemistry.org The one-pot nature of this protocol avoids the need for isolating intermediates, making it an efficient and practical route to a variety of substituted 3-fluoropyridines from readily available ketone precursors. organic-chemistry.orgacs.org

Table 1: Selected Examples of 3-Fluoropyridine Synthesis via Photoredox Coupling acs.org

| Starting Iodoketone | Silyl Enol Ether | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2,2-difluoro-3-iodopropan-1-one | Trimethyl((1-phenylvinyl)oxy)silane | 3-Fluoro-6-(4-methoxyphenyl)-2,4-diphenylpyridine | 90 |

| 2,2-Difluoro-1-(4-fluorophenyl)-3-iodopropan-1-one | Trimethyl((1-phenylvinyl)oxy)silane | 3-Fluoro-6-(4-fluorophenyl)-2,4-diphenylpyridine | 84 |

Direct Introduction of Trifluoromethyl Groups

Direct trifluoromethylation of aromatic and heteroaromatic rings is a highly desirable transformation in medicinal chemistry due to the beneficial properties conferred by the CF₃ group. cas.cnnih.gov

Copper-mediated trifluoromethylation is a widely used method for introducing the CF₃ group onto heteroaromatic systems. nih.gov A key reactive intermediate in many of these transformations is "trifluoromethyl copper" (CuCF₃). cas.cn This species can be generated from various precursors. For instance, the reduction of S-(trifluoromethyl)diphenylsulfonium salts by copper metal can produce the CuCF₃ intermediate through a single-electron transfer (SET) process. cas.cn Alternatively, CuCF₃ can be formed via the decarboxylation of copper trifluoroacetate. beilstein-journals.org

Once formed, the CuCF₃ species can react with halo-pyridines, typically iodopyridines, to yield the corresponding trifluoromethylated products. cas.cnnih.gov The reaction generally proceeds under mild conditions and demonstrates good functional group tolerance. This method has been successfully applied to a range of alkoxy-substituted iodopyridines, providing the desired trifluoromethylated compounds in high conversions. nih.gov

Table 2: Copper-Catalyzed Trifluoromethylation of Iodo-pyridines nih.gov

| Substrate | Product | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| 2-Iodo-3-methoxypyridine | 3-Methoxy-2-(trifluoromethyl)pyridine | 98 | 65 |

| 4-Iodo-3-methoxypyridine | 3-Methoxy-4-(trifluoromethyl)pyridine | 98 | 62 |

Advanced Synthetic Approaches and Innovations

Innovations in synthetic chemistry continue to provide more efficient and selective methods for preparing complex fluorinated heterocycles. Metal-catalyzed C-H functionalization represents a significant advancement in this area.

Metal-Catalyzed Functionalization Reactions

Transition metal catalysis, particularly with rhodium, has enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to building molecular complexity.

A robust method for preparing multi-substituted 3-fluoropyridines utilizes a Rh(III)-catalyzed C-H functionalization strategy. nih.govnih.gov This approach involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. The catalyst system, typically [Cp*RhCl₂]₂ with a metal acetate salt, facilitates the C-H activation and subsequent annulation to construct the pyridine ring. nih.gov

This reaction is notable for its broad substrate scope, accommodating aryl, heteroaryl, and alkyl substituents on both the oxime and alkyne coupling partners. nih.gov A significant advantage of this method is its high regioselectivity, particularly in reactions involving terminal alkynes, which yield single 3-fluoropyridine regioisomers. nih.govnih.gov The reactions can often be set up conveniently in the air, adding to their practical utility. nih.gov

Table 3: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines nih.gov

| α-Fluoro-α,β-unsaturated Oxime | Alkyne | Product | Yield (%) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-2-fluoroprop-2-en-1-one oxime | Diphenylacetylene | 3-Fluoro-6-(4-methoxyphenyl)-2,4,5-triphenylpyridine | 95 |

| (E)-2-Fluoro-1-phenylbut-2-en-1-one oxime | 1,2-Di(p-tolyl)acetylene | 3-Fluoro-2,4,5-tri(p-tolyl)-6-phenylpyridine | 88 |

Ag(II) Fluoride Catalyzed Regioselective C-H Fluorination

A significant advancement in the synthesis of fluorinated pyridines is the use of silver(II) fluoride (AgF₂) for the regioselective fluorination of C-H bonds. rsc.org This method is inspired by the classic Chichibabin amination reaction and provides a direct way to introduce a fluorine atom into the pyridine ring without the need for pre-functionalization. rsc.org

The reaction typically occurs at ambient temperature and is known for its exclusive selectivity for the C-H bond adjacent to the nitrogen atom in the pyridine ring. rsc.orgorgsyn.org This high regioselectivity is attributed to a mechanism involving the coordination of the pyridine nitrogen to AgF₂, followed by the addition of the Ag-F bond across the C=N bond. A subsequent hydrogen atom abstraction by a second equivalent of AgF₂ yields the 2-fluoropyridine (B1216828) product. rsc.org The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the late-stage fluorination of complex molecules. google.com

While a specific example for the direct C-H fluorination of 2-(trifluoromethyl)pyridine (B1195222) to yield this compound is not extensively detailed in the provided literature, the established high regioselectivity of the AgF₂-mediated fluorination for the position adjacent to the ring nitrogen suggests its potential applicability. The electron-withdrawing nature of the trifluoromethyl group at the 2-position would likely influence the reactivity of the C-H bonds, and the primary site of fluorination would be anticipated at the 6-position due to the directing effect of the nitrogen atom. To achieve the 3-fluoro isomer via this method would likely require a starting material with the trifluoromethyl group at a different position or a different directing group strategy.

Table 1: Ag(II) Fluoride Catalyzed Regioselective C-H Fluorination of a Pyridine Derivative To illustrate the methodology, a representative example of the fluorination of 2-phenylpyridine (B120327) is provided below.

| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield |

| 2-Phenylpyridine | AgF₂ (3.0 equiv) | MeCN | Ambient | 90 min | 2-Fluoro-6-phenylpyridine | 81% |

Data sourced from Organic Syntheses, 2017, 94, 46-53. orgsyn.org

Iron-Catalyzed Fluoroamide Directed C-H Fluorination

Iron-catalyzed C-H fluorination represents a cost-effective and environmentally benign approach to the synthesis of fluorinated organic molecules. mdpi.comresearchgate.netnih.gov One notable method involves the use of an iron(II) triflate (Fe(OTf)₂) catalyst in combination with a fluoroamide directing group. mdpi.comresearchgate.netnih.gov This strategy has been successfully applied to the fluorination of benzylic, allylic, and unactivated sp³ C-H bonds. mdpi.comresearchgate.netnih.gov

The reaction proceeds via a proposed mechanism involving a short-lived radical intermediate, with the fluorine transfer being mediated directly by the iron catalyst. mdpi.comresearchgate.netnih.gov The use of an N-fluoro-2-methylbenzamide as the directing group and fluorine source allows for chemoselective fluorination with a broad substrate scope and good functional group tolerance. mdpi.comresearchgate.netnih.gov

However, the application of this specific iron-catalyzed, fluoroamide-directed C-H fluorination method to pyridine rings has not been reported in the examined literature. The existing studies focus on the functionalization of C-H bonds on alkyl and benzyl (B1604629) groups, guided by an external amide. Therefore, the direct synthesis of this compound using this methodology would require significant adaptation, likely involving the development of a suitable directing group that can be attached to the pyridine ring and effectively direct the fluorination to the desired position.

Palladium-Catalyzed Cross-Coupling Reactions of (Pseudo)halopyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be strategically employed for the synthesis of complex molecules like this compound by sequentially or convergently introducing the fluoro and trifluoromethyl groups onto a pyridine scaffold.

One potential strategy involves the trifluoromethylation of a pre-fluorinated halopyridine. For instance, a 3-fluorohalopyridine could be subjected to a palladium-catalyzed cross-coupling reaction with a trifluoromethylating agent. Buchwald and coworkers have developed a palladium-catalyzed method for the trifluoromethylation of aryl chlorides using triethylsilyltrifluoromethane (TESCF₃) and potassium fluoride (KF), which is applicable to a wide range of substrates, including heteroaryl chlorides. nih.gov

Conversely, a trifluoromethylated halopyridine could be a substrate for a palladium-catalyzed fluorination reaction. While direct catalytic nucleophilic fluorination of aryl halides has been challenging, progress has been made. For example, palladium-catalyzed C-H fluorination using nucleophilic fluoride sources like AgF has been demonstrated for 8-methylquinoline (B175542) derivatives, although this is a C-H functionalization rather than a cross-coupling of a halide. google.com Another approach could involve the coupling of a trifluoromethylated pyridine derivative with a fluorinated building block.

Table 2: Palladium-Catalyzed Trifluoromethylation of a Heteroaryl Chloride This table provides a relevant example of a palladium-catalyzed trifluoromethylation of a heteroaromatic chloride, demonstrating the potential of this methodology for the synthesis of trifluoromethylated pyridines.

| Substrate | Catalyst | Ligand | Reagent | Activator | Solvent | Temperature | Time | Product | Yield |

| 4-Chloro-7-azaindole | [Pd(allyl)Cl]₂ (3 mol%) | BrettPhos (12 mol%) | TESCF₃ (1.5 equiv) | KF (4.0 equiv) | Toluene | 110 °C | 18 h | 4-Trifluoromethyl-7-azaindole | 85% |

Data sourced from Science, 2010, 328, 1679-1681. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including fluorinated heterocycles, to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of renewable feedstocks, reduction of waste, and the use of safer solvents and reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.com The rapid and efficient heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. mdpi.com

In the context of fluorinated heterocycles, microwave irradiation has been successfully employed for various transformations. For instance, rapid electrophilic fluorination of 1,3-dicarbonyl compounds using Selectfluor® has been achieved in minutes under microwave irradiation, a significant improvement over conventional heating methods. mdpi.com This technology has also been applied to palladium-catalyzed intramolecular cross-coupling reactions to synthesize various carbo- and heterocycles with reaction times as short as one minute. mdpi.com While a specific protocol for the microwave-assisted synthesis of this compound is not detailed, the general success of this technique in fluorination and heterocycle synthesis suggests its high potential for optimizing the preparation of such compounds.

Table 3: Microwave-Assisted Electrophilic Fluorination The following table presents an example of a rapid electrophilic fluorination reaction facilitated by microwave heating.

| Substrate | Reagent | Solvent | Conditions | Time | Product | Yield |

| Diethyl 2-oxocyclopentane-1,3-dicarboxylate | Selectfluor® (1 equiv) | Acetonitrile | Microwave, 150 °C | 10 min | Diethyl 2-fluoro-2-oxocyclopentane-1,3-dicarboxylate | High |

Data sourced from J. Fluorine Chem., 2005, 126, 473. mdpi.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical processes. The use of green solvents such as ionic liquids, fluorinated solvents, and water is therefore highly desirable.

Ionic liquids (ILs) are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.comnih.gov These properties make them attractive alternatives to volatile organic solvents. In the context of fluorination, ionic liquids have been shown to act as effective solvents and even promoters for nucleophilic fluorination reactions using metal fluorides like KF and CsF. mdpi.comnih.gov The ionic nature of ILs can enhance the solubility and reactivity of fluoride salts. mdpi.comnih.gov Imidazolium-based and pyridinium-based ionic liquids have been explored for various organic transformations. nih.govrsc.org

Fluorinated solvents, such as hexafluoroisopropanol (HFIP), are another class of green solvents that can facilitate specific reactions due to their unique properties, including high polarity and low nucleophilicity. Water is the ultimate green solvent, and efforts are continuously made to develop synthetic methodologies that can be performed in aqueous media.

Table 4: Nucleophilic Fluorination in an Ionic Liquid This table illustrates the use of an ionic liquid as a solvent for a nucleophilic fluorination reaction.

| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield |

| 2-(Bromomethyl)naphthalene | KF | [bmim][BF₄] | 100 °C | 2 h | 2-(Fluoromethyl)naphthalene | 92% |

Data adapted from concepts discussed in Molecules, 2022, 27, 5979. mdpi.comresearchgate.net

The development of catalyst-free reactions is a key goal in green chemistry as it eliminates the need for often expensive and potentially toxic metal catalysts, simplifies product purification, and reduces waste.

For the synthesis of fluorinated pyridines, catalyst-free approaches can be envisioned, particularly for nucleophilic substitution reactions on activated pyridine rings. For example, the direct fluorination of a suitably substituted halopyridine with a fluoride salt might be achievable under thermal or microwave conditions without a catalyst, especially if the pyridine ring is activated by electron-withdrawing groups.

A patented process describes the preparation of 2-fluoro-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-(trichloromethyl)pyridine using anhydrous hydrogen fluoride (HF) in a single step without the addition of a catalyst. google.com This process, carried out at elevated temperatures and pressures, demonstrates the feasibility of catalyst-free fluorination in the synthesis of complex fluorinated pyridines.

Table 5: Catalyst-Free Fluorination The following example from a patent illustrates a catalyst-free fluorination process for a related pyridine derivative.

| Substrate | Reagent | Conditions | Product | Purity | Yield |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | 4.0-10.0 MPa, 10-15 h | 2-Fluoro-3-chloro-5-trifluoromethylpyridine | >99.95% | >97.56% |

Data sourced from CN107954924A. google.com

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for this compound. The electron-deficient nature of the pyridine ring facilitates the addition of nucleophiles, and the fluorine atom at the 3-position can act as a leaving group.

Replacement of Halogen Atoms by Nucleophiles (Amines, Alcohols, Thiols)

The fluorine atom in fluoropyridines is an excellent leaving group in SNAr reactions, often being more reactive than other halogens like chlorine. acs.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

The strong electron-withdrawing capacity of the adjacent trifluoromethyl group at the C-2 position further activates the C-3 position for nucleophilic attack. This activation allows for the displacement of the fluoride by a range of nucleophiles, including amines, alkoxides (from alcohols), and thiolates (from thiols), to generate diverse substituted pyridine derivatives. While specific reaction data for this compound is specialized, the general reactivity patterns for activated fluoropyridines are well-established. For instance, reactions of pentafluoropyridine (B1199360) with trifluoromethanethiolate (CF3S-) demonstrate the effective displacement of fluorine by sulfur-based nucleophiles. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoropyridines

| Nucleophile Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | R-NH2 | 3-Amino-2-(trifluoromethyl)pyridine | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMSO, DMF) |

| Alcohol | R-OH | 3-Alkoxy-2-(trifluoromethyl)pyridine | Strong base (e.g., NaH) to form alkoxide, polar solvent |

| Thiol | R-SH | 3-Thioether-2-(trifluoromethyl)pyridine | Base (e.g., Cs2CO3) to form thiolate, polar aprotic solvent |

Influence of Fluorine Substitution on Reactivity

The presence of fluorine substituents has a profound impact on the reactivity of the pyridine ring.

Increased Electrophilicity : Fluorine's high electronegativity withdraws electron density from the aromatic ring through the sigma bond (inductive effect). rsc.org This withdrawal significantly increases the ring's electrophilicity, making it more susceptible to attack by nucleophiles.

Leaving Group Ability : In the context of SNAr reactions, fluoride is an excellent leaving group. The rate of nucleophilic substitution on halopyridines is often faster for fluoro- derivatives compared to their chloro- counterparts. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.

Oxidation and Reduction Reactions

Formation of Pyridine N-Oxides

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The presence of electron-withdrawing groups like fluorine and trifluoromethyl on the ring decreases the basicity and nucleophilicity of the nitrogen atom, making oxidation more challenging compared to unsubstituted pyridine.

However, the formation of N-oxides is a crucial synthetic strategy for functionalizing electron-deficient pyridines. researchgate.net The N-oxide group alters the electronic properties of the ring, increasing the reactivity at the C2 and C4 positions towards both nucleophilic and electrophilic substitution. researchgate.net Following functionalization, the N-oxide can be deoxygenated to restore the pyridine ring. This methodology has been used to facilitate the trifluoromethylation of pyridine rings and in the synthesis of meta-fluorinated pyridines from N-oxide precursors. researchgate.netnih.govnih.gov

Formation of Reduced Derivatives

The electron-deficient pyridine ring in this compound can undergo reduction to form partially or fully saturated derivatives.

Catalytic Hydrogenation : A common method for the complete reduction of the pyridine ring is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or rhodium on alumina (B75360) (Rh/Al2O3) under a hydrogen atmosphere, the aromatic ring can be reduced to the corresponding piperidine (B6355638). This process would yield 3-fluoro-2-(trifluoromethyl)piperidine. The cis-selectivity of this reaction is often observed in the hydrogenation of substituted pyridines. nih.gov

Partial Reduction : The partial reduction of electron-deficient pyridines to yield dihydropyridines can be achieved using methods like the Birch reduction (dissolving metal in liquid ammonia) or with reagents such as sodium naphthalenide. nih.gov These reduced heterocycles serve as versatile intermediates for further synthetic transformations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally strong and less reactive in these transformations compared to C-Br or C-I bonds, its participation is possible under specific conditions. More commonly, a derivative of this compound bearing a more reactive leaving group (e.g., Br, I, OTf) at a different position would be employed. However, the principles of these reactions are central to the functionalization of such scaffolds.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. It is widely used to form C(sp2)-C(sp2) bonds. nih.govnih.gov For a molecule like this compound, a bromo or iodo-substituted version would readily participate in Suzuki coupling to introduce aryl or vinyl groups. nih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing alkynyl-substituted pyridines. A bromo- or iodo-substituted analog of this compound would be a suitable substrate for introducing alkyne functionalities. soton.ac.uk

Heck Coupling : The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction provides a direct method for the vinylation of aryl halides. The reaction often proceeds with high stereoselectivity. organic-chemistry.org Trifluoromethylated substrates have been successfully used in Heck-type reactions, highlighting the compatibility of this functional group. beilstein-journals.orgmdpi.com

Table 2: Representative Cross-Coupling Reactions for Functionalizing Pyridine Scaffolds

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pyridine-X + R-B(OH)2 (X = Br, I, OTf) | Pd(PPh3)4, Base (e.g., K3PO4) | Pyridine-R |

| Sonogashira | Pyridine-X + R-C≡CH (X = Br, I) | Pd(PPh3)4, CuI, Amine Base | Pyridine-C≡C-R |

| Heck | Pyridine-X + Alkene (X = Br, I, OTf) | Pd(OAc)2, Phosphine Ligand, Base | Pyridine-Alkene |

Formation of More Complex Fluorinated Aromatic Compounds

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences its electronic properties, making it a valuable substrate for creating more elaborate fluorinated aromatic structures. The functionalization of such electron-deficient heterocyclic systems can be achieved through a sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org

For 3-substituted pyridines, including those with a trifluoromethyl group, fluorination with reagents like silver(II) fluoride (AgF2) can occur with high selectivity at the 2-position (alpha to the nitrogen atom). nih.govacs.org The resulting 2-fluoropyridine derivatives are activated for SNAr reactions. The high electronegativity of the fluorine atom accelerates the rate of substitution compared to other halogens; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity allows for the introduction of a diverse array of nucleophiles under mild conditions, enabling the construction of complex molecular architectures. nih.gov This two-step process of fluorination and subsequent substitution provides a strategic advantage for modifying complex molecules, including medicinally important compounds. researchgate.net

Research has demonstrated the viability of this approach for the late-stage functionalization of multi-substituted pyridines and diazines, where various functional groups can be installed through nitrogen, oxygen, sulfur, or carbon nucleophiles. nih.gov

Dearomatization-Hydrogenation Processes

A significant application of fluorinated pyridines is in the synthesis of fluorinated piperidines, which are crucial motifs in pharmaceutical and agrochemical research. acs.orgnih.gov Direct hydrogenation of fluoropyridines presents challenges, including potential catalyst poisoning by the basic heterocycle and hydrodefluorination. springernature.com To overcome these issues, a dearomatization-hydrogenation (DAH) process has been developed. This one-pot strategy involves an initial dearomatization step, which breaks the aromaticity of the pyridine ring, followed by a complete hydrogenation to yield the saturated piperidine ring. nih.govspringernature.com

Rhodium-Catalyzed Dearomatization of Fluoropyridines

Rhodium catalysts have proven effective in the initial dearomatization step of the DAH process. nih.govnih.gov The dearomatization of fluoropyridine precursors is typically achieved using a rhodium-carbene catalyst in the presence of a boron reagent, such as pinacol (B44631) borane (B79455) (HBpin). springernature.com This step breaks the aromaticity of the pyridine ring, forming diene intermediates that are more amenable to hydrogenation. springernature.com The rhodium-catalyzed dearomatization sets the stage for the subsequent reduction, enabling a highly diastereoselective process that favors the formation of all-cis-substituted piperidines. nih.govnih.gov This method avoids the harsh conditions and multi-step procedures often required in other synthetic routes. nih.gov

Formation of Fluorinated Piperidines

Following the rhodium-catalyzed dearomatization, the resulting intermediates undergo hydrogenation to produce (multi)fluorinated piperidines. nih.gov This combined DAH strategy is highly diastereoselective, yielding a variety of substituted all-cis-(multi)fluorinated piperidines. nih.govnih.gov The ability to directly convert abundant and relatively inexpensive fluoropyridines into these valuable saturated heterocycles represents a significant synthetic advancement. acs.orgnih.gov The resulting fluorinated piperidines are important building blocks, and this method has been applied to prepare analogues of commercial drugs. nih.gov

A study on the heterogeneous hydrogenation of various fluoropyridines demonstrated the synthesis of a broad range of (multi)fluorinated piperidines. The reaction tolerates various functional groups, including aryl, trifluoromethyl, and ester substituents. nih.gov

| Starting Material | Product | Key Feature | Reference |

|---|---|---|---|

| 3-Fluoropyridine | all-cis-Fluorinated piperidine | High diastereoselectivity via DAH process | springernature.com |

| Substituted Fluoropyridines | (Multi)fluorinated piperidines | Tolerates alkyl, aryl, CF3, and ester groups | nih.gov |

| Fluoropyridine precursors | Fluorinated PipPhos and ionic liquids | Application of DAH to functional materials | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for constructing heterocyclic rings. The electron-deficient nature of the this compound ring system makes it a potential candidate for reactions with electron-rich partners.

[3+2] and [4+2] Cycloadditions for S-Heterocycles

The synthesis of sulfur-containing heterocycles can be achieved through [3+2] and [4+2] cycloaddition reactions where thiocarbonyl compounds act as "super dipolarophiles" or "superdienophiles". While specific examples utilizing this compound are not detailed in the provided search results, the general principle involves the reaction of an electron-deficient substrate with a sulfur-containing synthon. For instance, fluorinated nitrile imines have been shown to react efficiently with cyclopropenethione in a [3+2] cycloaddition to form 1,3,4-thiadiazoles, where the CF3 group is necessary to activate the nitrile imine. This highlights the role of trifluoromethyl groups in promoting such cycloadditions.

[3+2] Annulation with Pyridinium Ylides

Role as Pharmaceutical Intermediates and Building Blocks

The trifluoromethylpyridine (TFMP) framework, including this compound, serves as a crucial structural motif in the development of active pharmaceutical ingredients. nih.govjst.go.jp These compounds are widely utilized as chemical intermediates or building blocks for the synthesis of more complex molecules. nih.govresearchoutreach.orgresearchgate.net The presence of the TFMP core is thought to bestow distinctive physicochemical properties that can lead to novel biological activity and improved pharmacokinetic profiles in the final drug product. nih.govresearchoutreach.org

The demand for TFMP derivatives as intermediates is significant, driven by their increasing incorporation into a wide range of therapeutic agents. nih.govjst.go.jp The synthesis of these building blocks can be achieved through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or through chlorine/fluorine exchange reactions on a pre-formed pyridine ring. nih.govresearchgate.net The availability of these synthetic routes has made TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, highly sought-after intermediates for the large-scale production of pharmaceuticals and agrochemicals. nih.govjst.go.jpresearchoutreach.org This accessibility allows medicinal chemists to readily incorporate the TFMP scaffold into new molecular designs, exploring its potential to address diverse therapeutic targets. rsc.orgnih.gov

Design of Drug Scaffolds Incorporating this compound Moiety

The introduction of a trifluoromethylpyridine moiety into a drug candidate can profoundly enhance its biological activity and pharmacokinetic profile. nih.govnih.govfrontiersin.org The trifluoromethyl group is a key contributor to these improvements. Its high lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for reaching its biological target. mdpi.comincemc.ro Furthermore, the remarkable stability of the C-F bond makes the CF3 group resistant to metabolic degradation, which can increase the drug's half-life and bioavailability. mdpi.comnih.gov

The combination of a fluorine atom and a CF3 group on the pyridine ring can lead to:

Increased Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and in vivo transport. mdpi.comincemc.ro

Metabolic Stability : Both fluorine and the CF3 group can block sites of metabolic oxidation, leading to a longer duration of action and potentially lower required doses. mdpi.com

Receptor Binding Affinity : The strong electron-withdrawing nature of these substituents alters the electronic distribution of the pyridine ring, which can lead to stronger and more specific interactions with biological targets. mdpi.commdpi.com

Improved Bioavailability : Enhanced metabolic stability and membrane permeability often translate to better oral bioavailability. nih.govmdpi.com

Research into novel trifluoromethylpyridine piperazine (B1678402) derivatives has shown that these compounds can exhibit potent antiviral activities, with some derivatives showing significantly better efficacy than existing commercial agents. nih.govfrontiersin.orgnih.gov

| Compound | Target | Activity Measurement (EC50 in µg/mL) | Reference Compound (Ningnanmycin) EC50 |

|---|---|---|---|

| Compound S8 | Cucumber Mosaic Virus (CMV) - Protective | 95.0 | 171.4 |

| Compound S8 | Cucumber Mosaic Virus (CMV) - Inactivation | 18.1 | 38.4 |

| Compound S11 | Cucumber Mosaic Virus (CMV) - Curative | 73.9 | 314.7 |

| Compound A16 | Tobacco Mosaic Virus (TMV) - Protective | 18.4 | 50.2 |

| Compound A3 | Tobacco Mosaic Virus (TMV) - Protective | 20.2 | 50.2 |

The strategic use of the trifluoromethylpyridine scaffold is evident across various therapeutic areas, leading to the development of potent drugs and clinical candidates.

Pyridine derivatives are a well-established class of compounds in the discovery of anticancer drugs. nih.govekb.eg The inclusion of a trifluoromethyl group can further enhance their potency. nih.gov Research has demonstrated that novel derivatives incorporating a trifluoromethylpyridine group exhibit significant in vitro anti-cancer activity across various human tumor cell lines. incemc.ro For example, a study of novel 1,2,4-oxadiazole (B8745197) and trifluoromethylpyridine derivatives identified a compound with potent anticancer activity. incemc.ro

| Compound | Mean IC50 (µM) | Cell Line Panel |

|---|---|---|

| Compound 17 | 5.66 | 12 Human Tumor Cell Lines |

| Compound 9 | 31.3 | 12 Human Tumor Cell Lines |

| Compound 16 | 38.4 | 12 Human Tumor Cell Lines |

These findings highlight the potential of trifluoromethylpyridine-based scaffolds in the development of new chemotherapeutic agents. incemc.ro

The ability of the trifluoromethyl group to increase lipophilicity makes it a valuable addition for drugs targeting the Central Nervous System (CNS), as it can facilitate crossing the blood-brain barrier. jst.go.jpmdpi.com While many TFMP-containing drug candidates are in clinical trials for various indications, specific examples of marketed CNS drugs prominently featuring the this compound scaffold are less common. nih.govjst.go.jp However, the fundamental properties conferred by this moiety make it an attractive scaffold for the future design of novel CNS agents, such as antidepressants, anxiolytics, and antipsychotics. jst.go.jp The antidepressant Fluoxetine, for example, contains a trifluoromethyl group which is crucial for its selective serotonin (B10506) reuptake inhibitor activity. mdpi.com This underscores the proven value of the CF3 group in designing effective CNS-acting pharmaceuticals. mdpi.com

Specific Examples of Drugs and Drug Candidates Containing Trifluoromethylpyridine Scaffolds

Antibacterial Agents

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including those with antimicrobial properties. nih.govrsc.org The introduction of fluorine atoms into these scaffolds can significantly enhance their biological activity. nih.gov Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially improving the molecule's ability to bind to bacterial targets or penetrate bacterial membranes. nih.gov

While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available research, the broader class of trifluoromethylpyridine derivatives has shown promise. For instance, a series of trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized and evaluated for their antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum. Several of these compounds exhibited significant efficacy, sometimes surpassing commercial bactericides.

Similarly, other studies on fluorinated heterocycles have identified compounds with potent antibacterial effects. For example, certain 3-(trifluoromethyl)-1H-pyrazole derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 1 or 2 µg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net Chalcone derivatives featuring a trifluoromethyl group have also shown notable activity against various bacterial and fungal strains. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for the development of new antibacterial agents, although direct evidence of its efficacy is still an area for future research.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole derivatives | S. aureus, E. coli | 1 - 2 | researchgate.net |

| Substituted Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Similar to Linezolid | nih.gov |

Compounds Targeting Specific Biological Pathways

The this compound moiety is an attractive component in the design of molecules that target specific biological pathways, a cornerstone of modern drug discovery. The unique electronic properties conferred by the fluorine and trifluoromethyl groups can enhance binding affinity and selectivity for specific enzymes or receptors.

One of the most significant areas where such scaffolds are employed is in the development of protein kinase inhibitors. mdpi.comnih.gov For example, the anilinopyrimidine scaffold, which is structurally related to substituted pyridines, is found in approximately 10% of clinically approved kinase inhibitors. mdpi.com The introduction of fluorine and trifluoromethyl groups can modulate the binding affinity to the kinase active site. A notable example is the development of potent pan-class I PI3K/mTOR inhibitors, where a trifluoromethyl group on an aryl moiety was found to be crucial for high potency. acs.org Specifically, the compound PQR309 (bimiralisib), which features a 4-(trifluoromethyl)pyridin-2-amine group, is a potent, brain-penetrant, and orally bioavailable PI3K/mTOR inhibitor that has advanced to clinical trials. acs.org While this example uses a different isomer, it highlights the potential of the trifluoromethylpyridine scaffold in targeting the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer.

| Compound | Target Kinase(s) | Key Structural Moiety | Reference |

|---|---|---|---|

| PQR309 (Bimiralisib) | PI3K/mTOR | 4-(Trifluoromethyl)pyridin-2-amine | acs.org |

| Anilinothiadiazinones | Not specified, anti-cancer activity | 5-(2-Fluoropyridin-4-yl) group | mdpi.com |

| Furo[3,2-b]pyridines | CLK and HIPK | Furo[3,2-b]pyridine core | nih.gov |

Structure-Activity Relationship Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold offers several key features that are highly valuable in SAR-driven drug design.

The trifluoromethyl (-CF3) group at the 2-position is a strong electron-withdrawing group and is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases the lipophilicity of a molecule, which can improve membrane permeability and cellular uptake. The fluorine atom at the 3-position also contributes to the electronic properties of the pyridine ring and can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets.

Development of Novel Fluorinated Heterocycles as Drug Scaffolds

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one fluorine atom. mdpi.comresearchgate.net These scaffolds are prized for their ability to confer desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.

This compound serves as a valuable building block for the synthesis of more complex, novel fluorinated heterocycles. Its reactivity allows for the construction of fused ring systems, which are common in many biologically active molecules. For example, substituted pyridines are key intermediates in the synthesis of furopyridines, pyrazolopyridines, and thienopyridines, many of which exhibit a wide range of biological activities. The synthesis of furo[3,2-c]pyridine (B1313802) derivatives, for instance, has been achieved from substituted pyridones, leading to compounds with potential anti-inflammatory activity. researchgate.net

The development of synthetic methodologies to create libraries of diverse fluorinated heterocycles is an active area of research. The use of building blocks like this compound allows chemists to systematically explore the chemical space around a particular pharmacophore, leading to the discovery of new drug candidates with improved efficacy and safety profiles. The cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines is one such advancement, providing access to desirable three-dimensional structures for drug design. nih.gov The versatility of this compound as a starting material ensures its continued importance in the ongoing quest for novel and effective therapeutics.

Computational and Spectroscopic Studies

Electronic Structure Calculations (e.g., DFT)